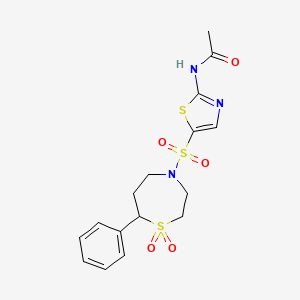

![molecular formula C17H11Cl2NO3 B2513039 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate CAS No. 338777-07-4](/img/structure/B2513039.png)

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

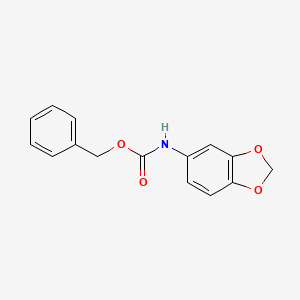

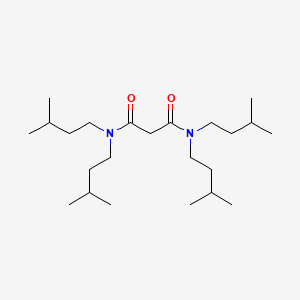

“[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate” is a chemical compound with the molecular formula C17H11Cl2NO3 . It has a molecular weight of 348.18 . The compound is a solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol and subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The InChI code for the compound is 1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .Physical And Chemical Properties Analysis

The compound is a solid in its physical form . It has a molecular weight of 348.18 . The InChI code for the compound is 1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 , which provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate”:

Antiviral Applications

Research has shown that derivatives of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate exhibit significant antiviral properties. These compounds have been tested against various viruses, including the tobacco mosaic virus (TMV), demonstrating potential as antiviral agents . The mechanism involves inhibition of viral replication, making them promising candidates for developing antiviral drugs.

Antibacterial Applications

The compound has also been explored for its antibacterial properties. Studies indicate that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal Applications

In addition to its antiviral and antibacterial properties, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate has shown efficacy against various fungal pathogens . This includes common agricultural pests, suggesting its use in developing fungicides for crop protection.

Anticancer Applications

Research has indicated that derivatives of this compound may possess anticancer properties. These compounds have been tested in vitro against various cancer cell lines, showing potential to inhibit cell proliferation and induce apoptosis . This opens up possibilities for their use in cancer treatment.

Antioxidant Applications

Finally, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate has been studied for its antioxidant properties. It has shown the ability to scavenge free radicals and reduce oxidative stress, which could have various therapeutic applications, including in the prevention of oxidative stress-related diseases.

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides [Synthesis and antitubercular activity of new -5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides : [Synthesis and antitubercular activity of new -5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds with the 1,3,4-oxadiazole ring system have shown a wide variety of pharmacological activities .

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Eigenschaften

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXKRYXEHLHHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

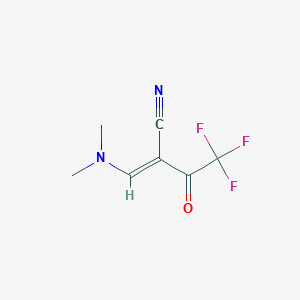

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)

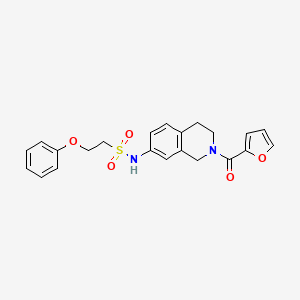

![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)

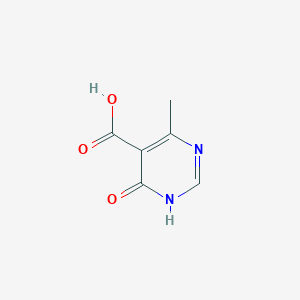

![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)